3,6-Dibromo-2H-chromen-2-one
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Overview
Description
3,6-Dibromo-2H-chromen-2-one: is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are naturally occurring lactones derived from the benzopyrone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-2H-chromen-2-one typically involves the bromination of 2H-chromen-2-one. One common method is the bromination of coumarin using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in an organic solvent like chloroform or carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dibromo-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form more complex structures.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Cyclization Reactions: Catalysts like Lewis acids (e.g., aluminum chloride) in organic solvents.
Major Products Formed:
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation Reactions: Formation of quinones or other oxidized products.
Cyclization Reactions: Formation of fused heterocyclic compounds.
Scientific Research Applications
Chemistry: 3,6-Dibromo-2H-chromen-2-one is used as a building block in organic synthesis to create various heterocyclic compounds with potential biological activities .
Biology: The compound has been studied for its potential antiproliferative effects against cancer cell lines. It serves as a precursor for synthesizing molecules that can inhibit cancer cell growth .
Medicine: Research has shown that derivatives of this compound exhibit anticoagulant, anti-inflammatory, and antimicrobial properties. These properties make it a valuable compound in drug discovery and development .
Industry: In the material science industry, this compound is used in the synthesis of fluorescent dyes and sensors. Its unique chemical structure allows for the development of materials with specific optical properties .
Mechanism of Action
The mechanism of action of 3,6-Dibromo-2H-chromen-2-one and its derivatives involves interaction with various molecular targets. For instance, some derivatives inhibit enzymes like casein kinase II, which plays a role in cell proliferation and survival. The bromine atoms enhance the compound’s ability to interact with biological molecules, leading to its diverse biological activities .
Comparison with Similar Compounds
3-Bromo-2H-chromen-2-one: A mono-brominated derivative with similar but less pronounced reactivity.
6-Bromo-2H-chromen-2-one: Another mono-brominated derivative with different substitution patterns.
3,8-Dibromo-2H-chromen-2-one: A dibrominated derivative with bromine atoms at different positions.
Uniqueness: 3,6-Dibromo-2H-chromen-2-one is unique due to the specific positioning of bromine atoms, which enhances its reactivity and potential for forming diverse derivatives. This compound’s ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
3,6-dibromochromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2O2/c10-6-1-2-8-5(3-6)4-7(11)9(12)13-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZAOBSHDZZZCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)O2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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